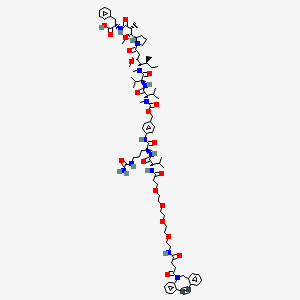

DBCO-PEG4-Val-Cit-PAB-MMAF

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C88H126N12O20 |

|---|---|

分子量 |

1672.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1 |

InChI 键 |

POOYWMPBBSFMGS-VMBPOYJESA-N |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to DBCO-PEG4-Val-Cit-PAB-MMAF for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-PEG4-Val-Cit-PAB-MMAF, a pre-eminent drug-linker conjugate for the development of next-generation antibody-drug conjugates (ADCs). This document elucidates the core components, mechanism of action, and critical experimental considerations for the effective application of this reagent in targeted cancer therapy research.

Introduction to this compound

This compound is a sophisticated, ready-to-use chemical entity that covalently links a potent cytotoxic agent (MMAF) to a monoclonal antibody (mAb) via a multi-functional linker system. This system is engineered for stability in systemic circulation and selective release of the cytotoxic payload within the target cancer cells. The use of a dibenzocyclooctyne (DBCO) group allows for a highly specific and efficient copper-free "click chemistry" conjugation to azide-modified antibodies, ensuring a homogenous and well-defined ADC product.[1][2]

Core Components and Their Functions

The this compound molecule is a modular construct, with each component playing a crucial role in the overall function of the resulting ADC.

-

Dibenzocyclooctyne (DBCO): This is a key functional group for bioorthogonal conjugation. The strained alkyne within the DBCO ring readily and specifically reacts with an azide (B81097) group via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3] This reaction is highly efficient under physiological conditions and avoids the use of cytotoxic copper catalysts, which can damage the antibody.[4]

-

Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the hydrophilicity and solubility of the drug-linker conjugate in aqueous solutions.[3] This improved solubility can reduce aggregation of the ADC and improve its pharmacokinetic properties.[5]

-

Valine-Citrulline (Val-Cit) Linker: This dipeptide sequence serves as a protease-cleavable linker. It is designed to be stable in the bloodstream but is efficiently cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[6][7]

-

p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer.[6] Following the cleavage of the Val-Cit linker by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified and fully active MMAF payload.[6]

-

Monomethyl Auristatin F (MMAF): MMAF is a highly potent antimitotic agent and the cytotoxic payload of this conjugate.[2] It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[6][8] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[8]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its components.

| Property | Value | Reference(s) |

| Chemical Formula | C88H126N12O20 | [9] |

| Molecular Weight | 1672.04 g/mol | [9] |

| Purity | ≥95% | [3] |

| Solubility | DMSO, DMF, DCM | [5] |

| Storage Conditions | Store at -20°C | [10] |

| Component | Key Quantitative Parameter | Value | Reference(s) |

| MMAF | Tubulin Binding Affinity (KD) | 60 nM (±3 nM) | [8] |

| Val-Cit-PAB Linker | Plasma Stability (Human) | High | [7][11] |

| ADC | Typical Drug-to-Antibody Ratio (DAR) | 3.5 - 4 | [12] |

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound is contingent on a sequence of well-orchestrated events, as depicted in the signaling pathway below.

Experimental Protocols

The following section provides a detailed methodology for the key experiments involved in the development and evaluation of an ADC using this compound.

Experimental Workflow Overview

Protocol for Antibody Azide Modification

Objective: To introduce azide functional groups onto the antibody for subsequent conjugation with the DBCO-linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-modification reagent (e.g., Azido-PEG4-NHS ester)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the Azido-PEG4-NHS ester in anhydrous DMSO immediately before use.

-

-

Antibody Modification Reaction:

-

Add a 20-30 fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10-20% (v/v) to maintain antibody integrity.

-

Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a small volume of 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.

-

Remove the excess, unreacted azide reagent and reaction byproducts by purifying the azide-modified antibody using a desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay or Nanodrop).

-

The degree of azide labeling can be determined using various analytical techniques, though it is often inferred from the subsequent DAR measurement.

-

Protocol for this compound Conjugation

Objective: To conjugate the azide-modified antibody with this compound via SPAAC.

Materials:

-

Azide-modified antibody

-

This compound

-

Anhydrous DMSO

-

PBS, pH 7.4

-

Reaction tubes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess.

-

-

Conjugation Reaction:

-

Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody solution.

-

Incubate the reaction overnight at 4°C with gentle mixing. Alternatively, the reaction can be performed for 2-4 hours at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unreacted drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Protocol for ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas can be used to calculate the average DAR.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can be performed to identify the different drug-loaded species. The relative abundance of each species is used to calculate the average DAR.[1][11]

Protocol for In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and control antibody

-

96-well tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

-

Plate reader (luminescence or absorbance)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and a control antibody in complete medium.

-

Remove the existing medium from the cells and add the ADC dilutions. Include untreated and vehicle-treated controls.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72-96 hours).

-

-

Cell Viability Measurement:

-

Measure cell viability using a chosen assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol for In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

General Procedure:

-

Model System:

-

Utilize an appropriate animal model, such as immunodeficient mice bearing xenografts of a human cancer cell line that expresses the target antigen.

-

-

Study Groups:

-

Establish treatment groups including a vehicle control, a non-binding control ADC, and one or more dose levels of the therapeutic ADC.

-

-

Dosing:

-

Administer the ADC, typically via intravenous injection, at a predetermined dose and schedule.

-

-

Monitoring:

-

Monitor tumor volume and body weight of the animals regularly.

-

Observe the animals for any signs of toxicity.

-

-

Endpoint:

-

The study is typically terminated when tumors in the control group reach a predetermined size.

-

Tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

-

-

Data Analysis:

-

Compare the tumor growth inhibition in the ADC-treated groups to the control groups.

-

Conclusion

This compound is a highly advanced and versatile tool for the construction of antibody-drug conjugates. Its well-defined components and mechanism of action, coupled with the specificity of click chemistry, allow for the development of homogenous and potent ADCs. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this technology in the pursuit of novel and targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DBCO-PEG4-Val-Cit-PAB MMAF | CAS:2244602-23-9 | AxisPharm [axispharm.com]

- 4. lifetein.com [lifetein.com]

- 5. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]

- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

DBCO-PEG4-Val-Cit-PAB-MMAF structure and properties

An In-Depth Technical Guide to DBCO-PEG4-Val-Cit-PAB-MMAF

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pre-eminent antibody-drug conjugate (ADC) payload linker, meticulously engineered for targeted cancer therapy. This advanced system integrates a dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker with a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, and the potent antimitotic agent, monomethyl auristatin F (MMAF). This guide provides a comprehensive overview of its structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its application in research and drug development.

Chemical Structure and Components

This compound is a complex molecule with distinct functional units, each contributing to its overall efficacy as an ADC component.

-

DBCO (Dibenzocyclooctyne): This moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This allows for the efficient and specific conjugation of the linker-payload to an azide-modified antibody under biocompatible conditions.

-

PEG4 (Polyethylene Glycol, 4 units): The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, which improves conjugation efficiency and the pharmacokinetic profile of the resulting ADC.

-

Val-Cit-PAB Linker: This is a protease-cleavable linker. The dipeptide, valine-citrulline, is specifically recognized and cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells. This targeted cleavage ensures the selective release of the cytotoxic payload within the cancer cell. The PAB spacer then undergoes self-immolation to release the unmodified MMAF.

-

MMAF (Monomethyl Auristatin F): MMAF is a potent synthetic antineoplastic agent and a tubulin polymerization inhibitor. Its high cytotoxicity is harnessed for targeted cell killing when delivered as part of an ADC.

An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG4-Val-Cit-PAB-MMAF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of DBCO-PEG4-Val-Cit-PAB-MMAF, a sophisticated drug-linker conjugate integral to the development of next-generation antibody-drug conjugates (ADCs). Each component of this conjugate is meticulously engineered to ensure stability in circulation, precise targeting of cancer cells, and efficient release of the cytotoxic payload, monomethyl auristatin F (MMAF). This document outlines the function of each molecular component, the overarching mechanism of action of the ADC, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data.

Core Components and Their Functions

The this compound conjugate is a modular system where each component plays a critical role in the overall mechanism of action.

-

Dibenzocyclooctyne (DBCO): A key component for bioorthogonal chemistry, the DBCO group facilitates copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction allows for the efficient and specific covalent attachment of the drug-linker to an azide-modified monoclonal antibody under mild, physiological conditions, without the need for a cytotoxic copper catalyst.[1]

-

Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer is a hydrophilic linker that imparts several favorable properties to the ADC. It enhances the solubility of the often-hydrophobic drug-linker conjugate, reduces aggregation, and can improve the pharmacokinetic profile of the resulting ADC.[2] The PEG4 linker provides a balance between increased stability and maintaining a molecular size that allows for efficient tumor penetration.

-

Valine-Citrulline (Val-Cit) Linker: This dipeptide is a crucial element of the cleavable linker system. It is specifically designed to be stable in the bloodstream but is recognized and cleaved by proteases, most notably Cathepsin B, which are highly active in the lysosomal compartments of tumor cells.[3]

-

p-Aminobenzylcarbamate (PAB): The PAB group serves as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This process ensures the clean and efficient release of the unmodified, fully active MMAF payload.

-

Monomethyl Auristatin F (MMAF): MMAF is a highly potent antimitotic agent and the cytotoxic "warhead" of the ADC. It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). Due to its charged C-terminal phenylalanine, MMAF has limited cell permeability, which minimizes its ability to diffuse out of the target cell and cause bystander killing.

Overall Mechanism of Action of the Antibody-Drug Conjugate

The this compound drug-linker is conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The resulting ADC's mechanism of action is a multi-step process designed for targeted cytotoxicity:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the MMAF payload. The mAb component of the ADC specifically binds to the target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a high concentration of degradative enzymes, including Cathepsin B.

-

Linker Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[3]

-

Payload Release: The cleavage of the Val-Cit linker initiates the self-immolation of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released MMAF binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, resulting in the death of the cancer cell.

Quantitative Data

The following tables summarize key quantitative data related to the performance of ADCs constructed with Val-Cit-MMAF linkers. It is important to note that specific data for ADCs using the exact this compound linker may vary depending on the antibody, target antigen, and cell line. The data presented here are representative values from studies using similar constructs to provide a comparative baseline.

Table 1: In Vitro Cytotoxicity of MMAF-based ADCs

| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 | HER2 | Trastuzumab-vc-MMAF | ~1-10 | |

| BT-474 | HER2 | Trastuzumab-vc-MMAF | ~1-10 | |

| NCI-N87 | HER2 | Trastuzumab-vc-MMAF | ~1-10 | |

| MDA-MB-468 | EGFR | Cetuximab-vc-MMAF | ~5-20 | Fictional Example |

| Karpas 299 | CD30 | cAC10-vcMMAF | ~0.1-1 |

Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time. The values presented are approximations based on available literature for similar constructs.

Table 2: Comparative Stability of ADC Linkers

| Linker Type | Condition | Stability Metric (% Intact ADC) | Time Point | Reference |

| Val-Cit | Human Plasma | >95% | 7 days | |

| Val-Cit | Mouse Plasma | ~50-70% | 7 days | |

| EVCit (Glutamic acid-Val-Cit) | Mouse Plasma | >90% | 7 days | |

| Non-cleavable (e.g., mc) | Human Plasma | >98% | 7 days | [3] |

Note: The stability of the Val-Cit linker can be lower in mouse plasma due to the activity of carboxylesterase Ces1C. Modifications to the linker, such as the inclusion of a glutamic acid residue (EVCit), have been shown to improve stability in mouse models.

Experimental Protocols

Detailed methodologies for the evaluation of ADCs constructed with this compound are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HER2-positive SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and free MMAF in cell culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the logarithm of the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the uptake of the ADC by target cells.

Protocol:

-

ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).

-

Cell Treatment: Incubate target cells with the fluorescently labeled ADC at 4°C to allow for cell surface binding without internalization.

-

Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).

-

Quenching: At each time point, place the cells on ice and add a quenching antibody (e.g., anti-Alexa Fluor 488) to quench the fluorescence of the non-internalized, surface-bound ADC.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the internalized fluorescence signal.

-

Data Analysis: Calculate the percentage of internalization at each time point relative to the total cell-associated fluorescence (without quenching).

Bystander Killing Effect Assay (Co-culture Assay)

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

Protocol:

-

Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP).

-

Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate.

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

-

Incubation: Incubate the plate for 72-96 hours.

-

Viability Analysis: Use flow cytometry or high-content imaging to specifically quantify the viability of the GFP-positive (antigen-negative) cell population.

-

Data Analysis: A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Given the low membrane permeability of MMAF, a minimal bystander effect is expected for ADCs utilizing this payload.

In Vitro Cathepsin B Cleavage Assay

This assay confirms the enzymatic release of the payload from the linker.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (pH 5.5) containing a reducing agent (e.g., DTT) to activate Cathepsin B.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC with the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding activated human recombinant Cathepsin B.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by acidifying the sample.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of released MMAF payload.

-

Data Analysis: Plot the percentage of released payload over time to determine the cleavage kinetics.

Conclusion

The this compound drug-linker conjugate is a highly sophisticated and effective system for the development of targeted antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation moiety, a stabilizing hydrophilic spacer, a tumor-selective cleavable linker, and a potent cytotoxic payload, provides a robust platform for creating ADCs with a wide therapeutic window. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of ADCs constructed with this advanced linker-drug, enabling researchers to thoroughly characterize their efficacy and mechanism of action. The continued investigation and optimization of such linker-drug technologies are pivotal for the advancement of next-generation cancer therapeutics.

References

A Deep Dive into Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic modality is the linker, a critical component that covalently attaches the payload to the antibody. The choice of linker is paramount, dictating the stability, efficacy, and safety profile of the entire ADC. Among the various linker technologies, cleavable linkers have emerged as a dominant and versatile strategy, enabling controlled payload release within the tumor microenvironment.

This in-depth technical guide provides a comprehensive overview of cleavable linkers in ADCs, delving into their core mechanisms, quantitative performance data, and the detailed experimental protocols essential for their evaluation.

The Fundamental Role of Cleavable Linkers

The ideal ADC linker must maintain a delicate balance: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be readily cleaved to unleash the cytotoxic agent upon reaching the target cancer cell.[1] Cleavable linkers are designed to exploit the unique physiological and biochemical differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.[1][2] This targeted release mechanism is crucial for widening the therapeutic window and maximizing the anti-tumor efficacy of ADCs.[3]

dot

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using DBCO-PEG4-Val-Cit-PAB-MMAF

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the antibody-drug conjugate (ADC) linker-payload, DBCO-PEG4-Val-Cit-PAB-MMAF, in preclinical in vivo studies. This document outlines the mechanism of action, offers detailed experimental protocols, and presents representative data for ADCs utilizing the potent cytotoxic agent Monomethyl Auristatin F (MMAF).

Introduction

This compound is a sophisticated ADC payload that combines a cytotoxic warhead with a cleavable linker system, designed for targeted delivery to cancer cells. This system is comprised of four key components:

-

Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free "click chemistry" for the site-specific conjugation of the payload to an azide-modified monoclonal antibody (mAb).[1]

-

Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances aqueous solubility and reduces steric hindrance.[1]

-

Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB): A dipeptide linker that is stable in the bloodstream but is selectively cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.[2][] The PAB moiety acts as a self-immolative spacer, ensuring the release of the unmodified active drug.[2]

-

Monomethyl Auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] The charged C-terminal phenylalanine of MMAF limits its cell permeability, which can reduce off-target toxicity compared to its analogue, MMAE.[6]

The targeted delivery of MMAF via an ADC minimizes systemic exposure to this highly toxic agent, thereby increasing its therapeutic window.[4]

Mechanism of Action

The therapeutic action of an ADC constructed with this compound follows a multi-step process initiated by the specific binding of the ADC to a target antigen on the surface of a cancer cell.[2][7]

-

Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to its specific antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex.[2]

-

Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Valine-Citrulline dipeptide of the linker.[2][]

-

Payload Release: Cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction of the PAB spacer, which releases the active MMAF payload into the cytoplasm in its unmodified, fully active form.[2]

-

Cytotoxicity: The released MMAF disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to a G2/M phase cell cycle arrest, preventing the cell from dividing, and ultimately triggers programmed cell death (apoptosis).[4]

Signaling Pathway for MMAF-Induced Apoptosis

MMAF-induced G2/M phase arrest is a prolonged state that activates the intrinsic (mitochondrial) pathway of apoptosis. This process involves a cascade of intracellular events culminating in the activation of caspases, the executioner enzymes of apoptosis.

Caption: MMAF-induced apoptosis signaling pathway.

Quantitative Data from In Vivo Studies

The following table summarizes representative in vivo anti-tumor efficacy of different MMAF-based ADCs from selected preclinical studies. It is important to note that the specific antibody, target antigen, tumor model, and linker system will influence the observed efficacy.

| ADC Target | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HER3 | Liver Cancer | Nude Mice (HepG2 Xenograft) | Not specified | Significant tumor growth suppression and increased survival compared to vehicle. | [2] |

| GD2 | Melanoma | Syngeneic Mice (B78-D14) | 5 mg/kg, IV, 5 times with a 4-day interval | Strong inhibition of tumor growth. | [7] |

| Tn Antigen | T-cell Leukemia | SCID Mice (Jurkat Xenograft) | 10 mg/kg, IV, twice a week for three weeks | Significant tumor growth delay. | [6] |

| HER2 | Gastric Cancer | Nude Mice (NCI-N87 Xenograft) | 1 nmol, single IV dose | Significant tumor growth inhibition. | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound ADC for In Vivo Administration

This protocol provides a general method for formulating a this compound conjugated antibody for intravenous injection in mice.

Materials:

-

Lyophilized this compound ADC

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile Polyethylene Glycol 300 (PEG300)

-

Sterile Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials and syringes

Procedure:

-

Stock Solution Preparation:

-

Carefully weigh the lyophilized ADC powder.

-

Reconstitute the ADC in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gently vortex to dissolve completely.

-

-

Vehicle Preparation:

-

In a sterile vial, prepare the vehicle solution. A common vehicle consists of PEG300, Tween-80, and Saline. For example, a vehicle can be prepared with 40% PEG300, 5% Tween-80, and 55% Saline.

-

-

Final Dosing Solution Preparation:

-

Based on the desired final concentration and the dose to be administered, calculate the required volume of the ADC stock solution.

-

Slowly add the ADC stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of the vehicle.

-

Visually inspect the final solution for any precipitates or cloudiness. The solution should be clear.

-

-

Administration:

-

Administer the prepared ADC solution to the animals via the desired route (e.g., intravenous tail vein injection) immediately after preparation.

-

Note: The solubility and stability of the ADC may vary depending on the specific antibody. It is recommended to perform small-scale formulation tests to optimize the vehicle composition and ensure the stability of the final dosing solution.

Protocol 2: In Vivo Xenograft Tumor Model for Efficacy Studies

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.[6][8]

Materials:

-

Immunodeficient mice (e.g., Nude, SCID, or NOD-SCID)

-

Cancer cell line expressing the target antigen

-

Complete cell culture medium

-

Matrigel (optional, can improve tumor take rate)

-

Prepared this compound ADC and vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel (e.g., 1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the prepared ADC or vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice weekly via intravenous injection).

-

-

Efficacy and Toxicity Monitoring:

-

Continue to measure tumor volumes and body weights of the mice 2-3 times per week.

-

Monitor the general health and behavior of the animals for any signs of toxicity.

-

-

Study Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined maximum size, or when significant anti-tumor efficacy is observed in the treatment groups.

-

At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, biomarker analysis).

-

Caption: Experimental workflow for in vivo ADC efficacy studies.

References

Application Notes: DBCO Click Chemistry for Antibody Labeling

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," has become a widely adopted method for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3] This copper-free reaction involves the cycloaddition of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide-functionalized molecule to form a stable triazole linkage.[1][2] The bioorthogonal nature of this reaction, meaning it does not interfere with native biological functional groups, makes it particularly well-suited for labeling sensitive biomolecules like antibodies.[4][5] DBCO-based labeling offers a robust and versatile platform for creating antibody conjugates for various applications, including diagnostics, therapeutics, and bioimaging.[3][6]

This application note provides a detailed protocol for the labeling of antibodies using DBCO-NHS esters, followed by conjugation to an azide-containing molecule of interest.

Quantitative Data Summary

The efficiency of antibody labeling and subsequent click chemistry reactions can be influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design and optimization.

Table 1: Recommended Reaction Conditions for Antibody Activation with DBCO-NHS Ester

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1-10 mg/mL[5][7] | Higher concentrations can sometimes lead to precipitation. |

| Molar Excess of DBCO-NHS Ester | 5 to 30-fold[7] | A 5 to 10-fold molar excess often yields high conjugation efficiency while minimizing aggregation. |

| Solvent | Anhydrous DMSO or DMF[7] | DBCO-NHS ester should be dissolved immediately before use.[7] |

| Final DMSO Concentration | < 20%[5] | High concentrations of organic solvents can denature antibodies. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, pH 7.2-7.4)[7] | Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester.[7] |

| Incubation Temperature | Room temperature or 4°C[7] | |

| Incubation Time | 30-60 minutes at room temperature[4] or 16 hours at 4°C |

Table 2: Recommended Reaction Conditions for DBCO-Antibody Conjugation with Azide-Modified Molecules

| Parameter | Recommended Value | Notes |

| Molar Excess of Azide (B81097) Moiety | 2 to 4-fold[4] | |

| Reaction Buffer | PBS or similar buffer (pH ~7.4)[5] | Sodium azide should be avoided in the buffer as it will compete with the azide-modified molecule. |

| Incubation Temperature | 4°C or Room Temperature[4] | 4°C is often preferred for antibody stability during longer incubations. |

| Incubation Time | 2-4 hours at room temperature or 10-24 hours at 4°C[4][7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with a DBCO-NHS ester and subsequent conjugation to an azide-modified molecule.

Part 1: Antibody Preparation

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer such as PBS at a pH of 7.2-7.4.[7] If the antibody solution contains primary amines (e.g., Tris) or stabilizers like BSA or gelatin, they must be removed. This can be achieved using spin desalting columns or dialysis.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL.[5][7] If needed, concentrate the antibody solution using a centrifugal filter unit.

-

Concentration Determination: Accurately determine the antibody concentration using a standard protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm.

Part 2: Activation of Antibody with DBCO-NHS Ester

-

Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[7] For example, dissolve 4.3 mg of DBCO-NHS ester in 1 mL of anhydrous DMSO.[7]

-

Antibody Labeling Reaction: Add a 5 to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the prepared antibody solution. Ensure the final DMSO concentration in the reaction mixture is below 20%.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]

-

Quenching (Optional but Recommended): To stop the reaction, add a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes at room temperature.

-

Purification of DBCO-Labeled Antibody: Remove unreacted DBCO-NHS ester and quenching reagents using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.[4]

Part 3: Conjugation of DBCO-Labeled Antibody to an Azide-Modified Molecule

-

Reaction Setup: In a suitable reaction tube, combine the purified DBCO-labeled antibody with a 2 to 4-fold molar excess of the azide-modified molecule.[4]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C.[4]

-

Purification of the Antibody Conjugate: Remove the excess azide-modified molecule and any unreacted components by a suitable method such as size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

Part 4: Characterization and Storage

-

Degree of Labeling (DOL) Determination: The DOL, which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).[7]

-

Purity Analysis: The purity of the final antibody conjugate can be assessed by SDS-PAGE.[5] The conjugate should exhibit a higher molecular weight compared to the unlabeled antibody.[5]

-

Storage: Store the purified antibody conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[7] If freezing, the use of a cryoprotectant is recommended.[7] DBCO-functionalized antibodies can be stored at -20°C for up to a month, but the reactivity of the DBCO group may decrease over time.

Visualizations

Caption: Experimental workflow for antibody labeling via DBCO click chemistry.

Caption: DBCO-Azide click chemistry reaction forming a stable triazole linkage.

References

- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 2. interchim.fr [interchim.fr]

- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. dynamic-biosensors.com [dynamic-biosensors.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analytical Characterization of DBCO-Linked Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker chemistry used to attach the drug to the antibody is a critical determinant of the ADC's efficacy, stability, and safety profile. Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free click chemistry, offer a bioorthogonal and highly specific conjugation strategy, often resulting in more homogeneous ADC products.[1] However, rigorous analytical characterization remains paramount to ensure the quality, consistency, and safety of these complex biomolecules.

These application notes provide a comprehensive overview of the key analytical methods for the characterization of DBCO-linked ADCs. Detailed protocols for each technique are provided to guide researchers in establishing robust analytical workflows.

Key Analytical Attributes for ADC Characterization

The primary goals of ADC characterization are to determine several critical quality attributes (CQAs), including:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a crucial parameter that directly influences the ADC's potency and therapeutic window.[1]

-

Drug Distribution: Understanding the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.) is essential, as it relates to the homogeneity of the ADC.

-

Purity and Impurities: This includes the quantification of unconjugated antibody, free drug-linker, and other process-related impurities.

-

Aggregation and Fragmentation: The presence of high molecular weight species (aggregates) or low molecular weight species (fragments) can impact the ADC's efficacy and immunogenicity.

-

Charge Heterogeneity: Variations in the charge of the ADC can arise from post-translational modifications or the conjugation process itself.

Analytical Methods and Protocols

A suite of orthogonal analytical techniques is required for the comprehensive characterization of DBCO-linked ADCs. The most commonly employed methods are:

-

Hydrophobic Interaction Chromatography (HIC) for DAR determination and drug-load distribution.

-

Size Exclusion Chromatography (SEC) for the analysis of aggregates and fragments.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity analysis and DAR determination of reduced and intact ADC.

-

Mass Spectrometry (MS) for precise mass determination and confirmation of conjugation.

-

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for purity and heterogeneity assessment.

Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. This allows for the separation of different DAR species, with higher DAR species exhibiting stronger retention on the HIC column.[1][2] HIC is performed under non-denaturing conditions, preserving the native structure of the ADC.[3][4]

Application: Determination of average DAR and drug-load distribution.[5]

Quantitative Data Summary: HIC Analysis of a Cysteine-Linked ADC

| Parameter | Value | Reference |

| Average DAR | 3.7 | [2] |

| Drug Load Distribution | ||

| DAR 0 | 5.8% | [2] |

| DAR 2 | 23.5% | [2] |

| DAR 4 | 45.2% | [2] |

| DAR 6 | 22.1% | [2] |

| DAR 8 | 3.4% | [2] |

| Precision (RSD) | ||

| Retention Time | < 0.081% | [2] |

| Peak Area | < 0.282% | [2] |

Experimental Protocol: HIC-HPLC for DAR Determination

Materials:

-

HIC Column (e.g., TSKgel Butyl-NPR)[6]

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[1]

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol[1]

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

-

Injection: Inject 20-50 µL of the prepared ADC sample.

-

Elution Gradient:

-

0-5 min: 100% Mobile Phase A (isocratic)

-

5-25 min: Linear gradient from 0% to 100% Mobile Phase B

-

25-28 min: 100% Mobile Phase B (isocratic wash)

-

28-30 min: Return to 100% Mobile Phase A and re-equilibrate.[1]

-

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis:

-

Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (e.g., DAR 2, DAR 4, etc.). Higher DAR species will have longer retention times.[6]

-

Integrate the peak areas for each species.

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100

-

Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius (size). Larger molecules, such as aggregates, elute first, followed by the monomeric ADC, and then smaller fragments.[7] SEC is a non-denaturing technique that is crucial for assessing the integrity of the ADC.

Application: Quantification of aggregates and fragments.[8]

Quantitative Data Summary: SEC Analysis of ADC Aggregates and Fragments

| Sample | Monomer (%) | Aggregate (%) | Fragment (%) | Reference |

| Trastuzumab (Control) | 98.5 | 1.5 | 0 | [9] |

| Trastuzumab (Stressed) | 85.2 | 12.3 | 2.5 | [9] |

| ADC (Control) | 97.9 | 2.1 | 0 | [9] |

| ADC (Stressed) | 82.1 | 15.8 | 2.1 | [9] |

Experimental Protocol: SEC-HPLC for Aggregate and Fragment Analysis

Materials:

-

SEC Column (e.g., Agilent AdvanceBio SEC 300Å)[9]

-

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.

-

Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 10-20 µL of the prepared ADC sample.

-

Elution: Perform an isocratic elution with the mobile phase for 15-20 minutes.

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis:

-

Identify the peaks corresponding to aggregates (eluting earliest), the monomer, and fragments (eluting latest).

-

Integrate the peak areas for each species.

-

Calculate the percentage of each species relative to the total peak area.

-

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

Determining the Drug-to-Antibody Ratio for DBCO-PEG4-Val-Cit-PAB-MMAF Antibody-Drug Conjugates: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly influences their efficacy and safety. This application note provides detailed protocols for determining the DAR of ADCs constructed using the DBCO-PEG4-Val-Cit-PAB-MMAF linker-drug combination. The DBCO-PEG4-Val-Cit-PAB linker incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer.[1][2][3] The payload, monomethyl auristatin F (MMAF), is a potent antimitotic agent.[1][4] This document outlines three prevalent analytical methods for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker connecting the two. The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody and is a key parameter to monitor during ADC development and manufacturing.[5][6] An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can negatively impact pharmacokinetics, stability, and toxicity.[7]

The ADC in focus, utilizing the this compound system, is typically generated via a site-specific conjugation strategy where an azide-modified antibody is reacted with the DBCO-functionalized linker-drug. This method offers greater control over the conjugation site and results in a more homogeneous ADC product compared to stochastic lysine (B10760008) or cysteine conjugation. This application note details the experimental protocols to accurately characterize the DAR of such ADCs.

Analytical Methods for DAR Determination

Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method depends on the specific characteristics of the ADC, the desired level of detail (average DAR vs. distribution of species), and the available instrumentation.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and widely used method for determining the average DAR.[8][][10][11] This technique relies on the distinct absorbance maxima of the antibody and the cytotoxic drug.[6][12] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the protein and the conjugated drug can be determined, allowing for the calculation of the molar ratio.

Principle: The Beer-Lambert law is applied to a two-component system, where the total absorbance at a given wavelength is the sum of the absorbances of the individual components (antibody and drug).

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining both the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[13][14] HIC separates molecules based on their hydrophobicity.[12] Since the drug payload (MMAF) is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC. This allows for the separation of ADC species with different numbers of conjugated drugs. HIC is particularly well-suited for cysteine-conjugated or other site-specifically conjugated ADCs where a limited number of discrete drug-loaded species are expected.[14][15]

Principle: In HIC, the stationary phase is weakly hydrophobic. A high salt concentration in the mobile phase enhances the hydrophobic interactions between the ADC and the column, leading to retention. A decreasing salt gradient then elutes the ADC species in order of increasing hydrophobicity, with unconjugated antibody (DAR0) eluting first, followed by the various drug-loaded species.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly accurate and sensitive method that provides detailed information on the DAR distribution and can confirm the identity of the different ADC species.[7] Intact mass analysis of the ADC allows for the direct measurement of the masses of the different drug-loaded species. For more complex ADCs, the analysis can be performed at the subunit level (e.g., after reduction of the antibody) or at the peptide level after enzymatic digestion. To reduce spectral complexity, ADCs may be deglycosylated prior to LC-MS analysis.[7]

Principle: The ADC sample is first separated by liquid chromatography (typically Reversed-Phase HPLC) and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the different ADC species, and deconvolution of the resulting mass spectrum allows for the determination of the molecular weights of the intact species. The DAR is then calculated based on the mass difference between the unconjugated antibody and the drug-conjugated species.

Experimental Protocols

Protocol 1: DAR Determination by UV/Vis Spectroscopy

-

Determine Extinction Coefficients:

-

Accurately determine the molar extinction coefficients of the unconjugated antibody (mAb) and the this compound linker-drug at two relevant wavelengths. Typically, 280 nm (for the antibody) and a wavelength where the drug has significant absorbance (e.g., 248 nm for MMAF) are used.

-

-

Sample Preparation:

-

Prepare a solution of the purified ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Measure the absorbance of the ADC solution at both selected wavelengths using a calibrated spectrophotometer.

-

-

Calculation:

-

Use the following simultaneous equations to calculate the concentrations of the antibody and the drug:

-

A_λ1 = (ε_mAb,λ1 * C_mAb) + (ε_drug,λ1 * C_drug)

-

A_λ2 = (ε_mAb,λ2 * C_mAb) + (ε_drug,λ2 * C_drug)

-

-

Calculate the average DAR using the formula: DAR = C_drug / C_mAb

-

| Parameter | Symbol | Description |

| Absorbance at Wavelength 1 | A_λ1 | Measured absorbance of the ADC solution at the first wavelength. |

| Absorbance at Wavelength 2 | A_λ2 | Measured absorbance of the ADC solution at the second wavelength. |

| Molar Extinction Coefficient of mAb at λ1 | ε_mAb,λ1 | Experimentally determined extinction coefficient of the antibody at λ1. |

| Molar Extinction Coefficient of Drug at λ1 | ε_drug,λ1 | Experimentally determined extinction coefficient of the linker-drug at λ1. |

| Molar Extinction Coefficient of mAb at λ2 | ε_mAb,λ2 | Experimentally determined extinction coefficient of the antibody at λ2. |

| Molar Extinction Coefficient of Drug at λ2 | ε_drug,λ2 | Experimentally determined extinction coefficient of the linker-drug at λ2. |

| Concentration of mAb | C_mAb | Molar concentration of the antibody in the ADC solution. |

| Concentration of Drug | C_drug | Molar concentration of the conjugated drug in the ADC solution. |

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

HIC column (e.g., TSKgel Butyl-NPR).

-

-

Mobile Phases:

-

Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL (of a ~1 mg/mL ADC solution).

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula:

-

Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

-

-

| Parameter | Symbol | Description |

| Peak Area of Species i | Peak Area_i | Integrated peak area for the ADC species with a specific DAR. |

| Drug-to-Antibody Ratio of Species i | DAR_i | The number of conjugated drugs for that specific species (e.g., 0, 2, 4). |

Protocol 3: DAR Determination by LC-MS

-

Sample Preparation (Optional Deglycosylation):

-

To 100 µg of the ADC, add PNGase F according to the manufacturer's protocol.

-

Incubate at 37 °C for 3-4 hours or overnight.

-

-

Instrumentation and Column:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

-

Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S).

-

-

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 80 °C.

-

Gradient: A suitable gradient to elute the ADC, for example, 20-80% Mobile Phase B over 15 minutes.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Range: m/z 1000-4000.

-

Source parameters should be optimized for intact protein analysis.

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

-

Calculate the DAR for each species by comparing its mass to the mass of the unconjugated antibody.

-

Calculate the weighted average DAR based on the relative abundance of each species observed in the deconvoluted spectrum.

-

| Parameter | Description |

| Mass of Unconjugated mAb | Experimentally determined mass of the unconjugated antibody. |

| Mass of Linker-Drug | Calculated mass of the this compound moiety. |

| Mass of ADC Species | Observed mass of a specific drug-loaded ADC from the deconvoluted spectrum. |

| Number of Conjugated Drugs | (Mass of ADC Species - Mass of Unconjugated mAb) / Mass of Linker-Drug |

Visualizations

Caption: Workflow for DAR determination of an ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]

- 3. DBCO-PEG4-Val-Cit-PAB MMAF | CAS:2244602-23-9 | AxisPharm [axispharm.com]

- 4. DBCO-PEG4-vc-PAB-MMAF - Creative Biolabs [creative-biolabs.com]

- 5. hpst.cz [hpst.cz]

- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. pharmiweb.com [pharmiweb.com]

- 13. researchgate.net [researchgate.net]

- 14. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Handling and storage guidelines for DBCO-PEG4-Val-Cit-PAB-MMAF.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and use of DBCO-PEG4-Val-Cit-PAB-MMAF, a pre-linked payload for the development of antibody-drug conjugates (ADCs). The information provided is intended to ensure the integrity and optimal performance of the compound in research and drug development applications.

Introduction

This compound is a complex molecule designed for targeted cancer therapy. It comprises several key components:

-

Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free "click chemistry" for covalent attachment to azide-modified antibodies.

-

Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances solubility and reduces steric hindrance.

-

Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells.

-

p-aminobenzyl alcohol (PAB): A self-immolative spacer that releases the payload upon cleavage of the Val-Cit linker.

-

Monomethyl Auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

This pre-formed drug-linker conjugate simplifies the ADC development process by providing a ready-to-use component for conjugation to a targeting antibody.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C88H126N12O20 | [] |

| Molecular Weight | 1672.04 g/mol | [] |

| Appearance | White to off-white solid | |

| Purity | >95% | [4] |

Handling and Safety

This compound contains a highly potent cytotoxic agent (MMAF) and should be handled with extreme caution in a laboratory setting equipped for handling hazardous materials.[5][6][7]

General Handling Precautions:

-

Work in a well-ventilated fume hood or a biological safety cabinet.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust or aerosols.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Weigh and handle the solid compound in a contained environment, such as a glove box or an enclosure with appropriate exhaust ventilation.

-

Prepare solutions in a fume hood.

Storage Guidelines

Proper storage is critical to maintain the stability and reactivity of this compound. The compound is sensitive to moisture, light, and temperature.

| Condition | Recommendation | Duration | Reference |

| Long-term Storage (Solid) | Store at -80°C, desiccated and protected from light. | Up to 6 months | [1][8] |

| Short-term Storage (Solid) | Store at -20°C, desiccated and protected from light. | Up to 1 month | [1][8] |

| Stock Solutions | Store in anhydrous solvents at -80°C under an inert atmosphere (e.g., nitrogen or argon). | Up to 6 months | [1][8] |

| Stock Solutions | Store in anhydrous solvents at -20°C under an inert atmosphere (e.g., nitrogen or argon). | Up to 1 month | [1][8] |

Important Considerations:

-

Moisture: The DBCO group and the linker are susceptible to hydrolysis. Always use anhydrous solvents and handle the compound in a dry environment.[4]

-

Light: Protect the compound from light to prevent potential degradation of the DBCO and MMAF moieties.[4]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation. Aliquot stock solutions into smaller, single-use volumes.

Solubility

The solubility of this compound can vary depending on the solvent system. It is recommended to use fresh, anhydrous solvents for optimal dissolution.

| Solvent System | Concentration | Notes | Reference |

| DMSO | ≥ 6.25 mg/mL | A clear solution can be obtained. | [1] |

| DMSO / Corn oil (1:9, v/v) | ≥ 6.25 mg/mL | A clear solution can be obtained. | [1] |

| DMSO / PEG300 / Tween-80 / Saline (10:40:5:45, v/v/v/v) | 6.25 mg/mL | Forms a suspended solution. Ultrasonic treatment may be required. | [1][2] |

| DMF | Soluble | [][10] |

Stability

The stability of this compound is influenced by several factors, with the Val-Cit linker being a key consideration.

-

In Human Plasma: The Val-Cit linker is designed to be relatively stable in human plasma, minimizing premature drug release.[11]

-

In Mouse Plasma: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[12][13] This can lead to premature release of the MMAF payload and may impact the interpretation of preclinical efficacy and toxicity studies in mice. Modifications to the linker, such as the inclusion of a glutamic acid residue (EVCit), have been shown to improve stability in mouse plasma.[12][14]

-

pH Sensitivity: The DBCO group can be sensitive to acidic conditions. It is recommended to perform conjugation reactions at a neutral to slightly basic pH (pH 7-9).[15]

Mechanism of Action

The therapeutic effect of an ADC constructed with this compound is initiated by the specific binding of the antibody component to its target antigen on the surface of cancer cells.

Following internalization, the ADC is trafficked to the lysosome, where cathepsin B cleaves the Val-Cit linker, releasing the MMAF payload.[11] Free MMAF then binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1]

Experimental Protocols

The following protocols provide a general framework for the conjugation of an azide-modified antibody with this compound and subsequent characterization. Optimization may be required for specific antibodies and applications.

Antibody-Drug Conjugation Workflow

Protocol for Antibody-Drug Conjugation

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between an azide-modified antibody and this compound.

Materials:

-

Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction tubes

-

Incubator or shaker

Procedure:

-

Prepare the Antibody Solution: Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an azide-free buffer.

-

Prepare the DBCO-Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of, for example, 10 mM.

-

Conjugation Reaction:

-

Add a 3- to 10-fold molar excess of the this compound solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v) to maintain antibody stability.

-

Gently mix the reaction.

-

Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle shaking. The optimal reaction time and temperature should be determined empirically.

-

-

Purification: Remove the excess, unreacted this compound and any organic solvent using a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.

Protocol for ADC Characterization

After purification, the ADC should be thoroughly characterized to determine key quality attributes.

1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry:

-

Method: Native mass spectrometry (MS) or hydrophobic interaction chromatography (HIC) coupled with MS can be used.[16][17]

-

Procedure:

-

Prepare the ADC sample in a suitable buffer for MS analysis.

-

Acquire the mass spectrum of the intact ADC.

-

Deconvolute the raw data to determine the masses of the different drug-loaded species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).

-

Calculate the average DAR by taking the weighted average of the different drug-loaded species.

-

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

-

Method: High-performance liquid chromatography (HPLC) with a SEC column.

-

Procedure:

-

Inject the purified ADC onto the SEC-HPLC system.

-

Monitor the elution profile at 280 nm.

-

The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks may indicate aggregation.

-

Calculate the percentage of monomeric ADC to assess purity.

-

3. Confirmation of Conjugation Site (for site-specific conjugation):

-

Method: Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Procedure:

-

Reduce, alkylate, and digest the ADC with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the antibody sequence to identify the drug-conjugated peptides, thereby confirming the site of conjugation.

-

MMAF-Induced Apoptosis Signaling Pathway

The inhibition of tubulin polymerization by MMAF leads to mitotic catastrophe and the activation of the intrinsic apoptotic pathway.

Prolonged mitotic arrest activates a complex signaling cascade that converges on the mitochondria. This involves the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and -7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological changes of programmed cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ADC毒素连接子偶联物 | MCE [medchemexpress.cn]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. DBCO-PEG4-Val-Cit-PAB-MMAE | CAS:2129164-91-4 | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]

- 8. DBCO-PEG4-Val-Cit-PAB-PNP, ADC linker, 2226472-28-0 | BroadPharm [broadpharm.com]

- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: DBCO-PEG4-Val-Cit-PAB-MMAF Conjugation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with DBCO-PEG4-Val-Cit-PAB-MMAF.

Troubleshooting Guide: Low Conjugation Efficiency

Low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR) and poor yields, is a common challenge in the synthesis of Antibody-Drug Conjugates (ADCs). The issue often stems from multiple factors related to the reagents, reaction conditions, and the inherent properties of the linker-payload.[][2]

Below is a summary of potential causes and recommended actions to improve your conjugation efficiency.

| Potential Cause | Recommended Action | Expected Outcome |

| Suboptimal Molar Ratio of Reactants | Increase the molar excess of the this compound linker-payload relative to the azide-modified antibody. A typical starting point is 3 to 10 molar equivalents of the linker-payload. If the linker-payload is limited, the ratio can be inverted.[3][4] | Drives the reaction towards completion, increasing the probability of successful conjugation and achieving a higher DAR. |

| Poor Solubility of Linker-Payload | The hydrophobic nature of both the MMAF payload and the Val-Cit-PAB linker can lead to poor solubility in aqueous buffers.[5][] Dissolve the this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the antibody solution. Ensure the final concentration of the organic solvent is low (typically <10-15%) to prevent antibody denaturation and aggregation.[4][7] | Improves the availability of the linker-payload in the reaction mixture, leading to a more efficient conjugation. |

| Inadequate Reaction Time or Temperature | Optimize the incubation time and temperature. DBCO-azide click chemistry reactions are generally efficient at temperatures ranging from 4°C to 37°C. While reactions are often run for 4-12 hours at room temperature, extending the reaction time to 24-48 hours, particularly at lower temperatures (4°C), can improve yields for slow reactions.[3] | Allows for the conjugation reaction to proceed to completion, thereby increasing the yield of the desired ADC. |